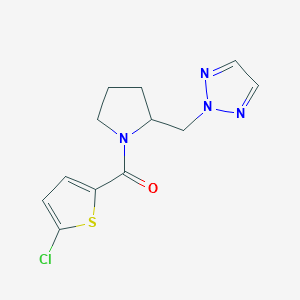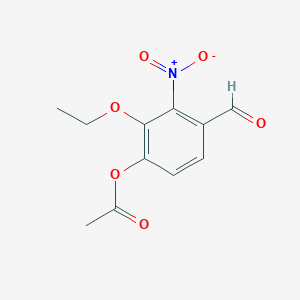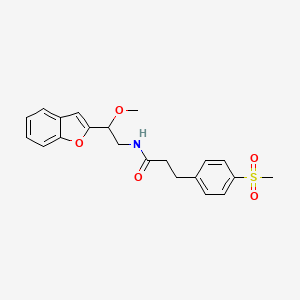
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H13ClN4OS and its molecular weight is 296.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to interact with a wide range of biological targets . .
Mode of Action
As a member of the 1,2,3-triazole family, it may interact with its targets through the formation of hydrogen bonds and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways it affects. Other 1,2,3-triazole compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
1,2,3-triazoles are generally known for their good bioavailability and metabolic stability . They are often used in drug design to improve the pharmacokinetic properties of therapeutic agents.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-11-4-3-10(19-11)12(18)16-7-1-2-9(16)8-17-14-5-6-15-17/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVSNIEOUBMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2774414.png)
![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)
![3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2774417.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)
![1,3,6,7-tetramethyl-8-[2-(pentyloxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774419.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2774420.png)

![N-[(furan-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2774423.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2774424.png)


![Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2774427.png)
![6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)
![1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2774434.png)
